molecular formula C18H39O2P B1583185 Tetrabutylphosphonium acetate CAS No. 30345-49-4

Tetrabutylphosphonium acetate

Cat. No.: B1583185
CAS No.: 30345-49-4
M. Wt: 318.5 g/mol
InChI Key: GFZMLBWMGBLIDI-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium acetate is an ionic liquid known for its unique properties and applications in various fields. It is composed of a tetrabutylphosphonium cation and an acetate anion. This compound is particularly noted for its ability to enhance reaction rates and yields, making it a valuable phase transfer catalyst in chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium acetate can be synthesized through an acid-base neutralization reaction. The process involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to maintain the purity and quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

  • Tetrabutylphosphonium hydroxide
  • Tetrabutylphosphonium chloride
  • Tetrabutylphosphonium bromide

Comparison: Tetrabutylphosphonium acetate is unique due to its ability to act as a phase transfer catalyst and its effectiveness in enhancing the reactivity of cellulose. Unlike tetrabutylphosphonium hydroxide and tetrabutylphosphonium chloride, which are primarily used as solvents, this compound is specifically noted for its role in chemical modifications and its ability to achieve high degrees of substitution and oxidation .

Properties

IUPAC Name

tetrabutylphosphanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMLBWMGBLIDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952693
Record name Tetrabutylphosphanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30345-49-4
Record name Tetrabutylphosphonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30345-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylphosphonium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030345494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylphosphanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphonium acetate
Reactant of Route 2
Tetrabutylphosphonium acetate
Reactant of Route 3
Tetrabutylphosphonium acetate
Reactant of Route 4
Tetrabutylphosphonium acetate
Reactant of Route 5
Tetrabutylphosphonium acetate
Reactant of Route 6
Tetrabutylphosphonium acetate

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